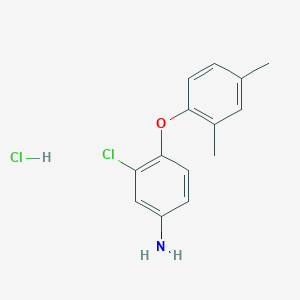

3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride

Description

Properties

IUPAC Name |

3-chloro-4-(2,4-dimethylphenoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO.ClH/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(16)8-12(14)15;/h3-8H,16H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBFPKAMSBBBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride typically involves the reaction of 3-chloroaniline with 2,4-dimethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride typically involves the reaction of 3-chloroaniline with 2,4-dimethylphenol under controlled conditions. This reaction is catalyzed to ensure the formation of the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid. In industrial settings, similar synthetic routes are employed on a larger scale using industrial-grade reagents and optimized conditions for cost-effectiveness and high yield.

Scientific Research Applications

1. Chemistry:

- Building Block for Complex Molecules: It serves as a precursor in the synthesis of more complex chemical structures, facilitating the development of new compounds.

2. Biology:

- Enzyme Inhibition Studies: The compound has been utilized in research focusing on enzyme inhibition, particularly in understanding how it interacts with various proteins .

- Antimicrobial Properties: Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens, making it a candidate for further drug development.

3. Pharmaceutical Applications:

- Antimalarial Research: The compound is a component in the synthesis of Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), which has shown potential as an antimalarial drug. Studies involving ATSA have assessed its cytotoxicity and acute oral toxicity using established guidelines.

- HIV Research: It has been evaluated as part of studies targeting HIV-1 reverse transcriptase, showcasing its potential role in antiviral therapies .

4. Industrial Applications:

- Production of Dyes and Pigments: The compound is utilized in the production of various dyes and pigments due to its chemical structure that allows for color stability and vibrancy.

Case Study 1: Antiviral Activity

A series of derivatives based on this compound were synthesized and tested against HIV-1 reverse transcriptase. The results indicated that modifications to the aniline structure could enhance inhibitory activity against both wild-type and drug-resistant strains of HIV .

Case Study 2: Antimalarial Drug Development

Research into Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) demonstrated significant promise as an antimalarial agent. In vitro studies showed that ATSA effectively inhibits Plasmodium falciparum growth, indicating its potential as a therapeutic agent against malaria.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride involves its interaction with specific molecular targets. The chloro and dimethylphenoxy groups play a crucial role in binding to these targets, leading to various biological effects. The compound can inhibit certain enzymes or interact with proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Compounds Compared:

3-Chloro-4-(4-chlorophenoxy)aniline (CAS 24900-79-6)

3-Chloro-4-(3-methoxyphenoxy)aniline (CAS 59871-14-6)

3-Chloro-4-phenoxyaniline hydrochloride (CID 220320)

3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline (used in TAK-285 derivatives)

Table 1: Comparative Physicochemical Properties

Key Observations:

- Lipophilicity: The 2,4-dimethylphenoxy group increases hydrophobicity (LogP ~3.5) compared to methoxy-substituted analogs (LogP ~2.9) but is less lipophilic than trifluoromethyl (LogP ~4.2) or 4-chloro derivatives (LogP ~3.8) .

- Solubility : All analogs exhibit poor aqueous solubility, necessitating organic solvents like DMSO for biological testing. The 3-methoxy variant shows slightly improved solubility due to the polar methoxy group .

Biological Activity

3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound features a chloro group and a dimethylphenoxy moiety attached to an aniline structure. Its chemical formula is , and it is classified as an aromatic amine derivative. The presence of halogen and ether functionalities suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cell signaling and proliferation.

- Receptor Modulation : It has been suggested that the compound could act as a modulator for various receptors, influencing neurotransmitter systems or hormonal responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For example:

- Bacterial Inhibition : In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

- Fungal Activity : Preliminary tests indicate activity against certain fungal strains, warranting further investigation into its antifungal properties.

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this compound:

- Cell Line Studies : Experiments on various cancer cell lines have demonstrated that the compound can induce apoptosis (programmed cell death) in malignant cells. For instance, it has shown cytotoxic effects on breast and prostate cancer cell lines.

- Mechanistic Insights : The compound may interfere with cell cycle progression and promote reactive oxygen species (ROS) generation, leading to increased oxidative stress in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting its potential as an antibacterial agent.

- Cytotoxicity in Cancer Cells : In a study involving human breast cancer cells (MCF-7), the compound was found to reduce cell viability by 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.

Research Findings Table

Q & A

Q. What are the recommended synthetic routes for 3-chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 3-chloro-4-nitroaniline reacts with 2,4-dimethylphenol under alkaline conditions, followed by reduction of the nitro group to an amine and subsequent HCl salt formation. Optimization should focus on:

- Temperature : Elevated temperatures (80–100°C) to enhance reaction kinetics while avoiding decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve phenolic nucleophilicity.

Design of Experiments (DoE) using fractional factorial designs can systematically evaluate variables like pH, stoichiometry, and reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC-MS : Quantify purity (>98%) and detect trace byproducts (e.g., unreacted phenols or nitro intermediates).

- NMR : Confirm substitution patterns (e.g., aromatic proton splitting in the 6.5–7.5 ppm range for 2,4-dimethylphenoxy groups).

- XRD : Analyze crystalline structure to identify polymorphic forms affecting solubility .

Q. What factors influence the compound’s stability in aqueous and organic solutions?

- Methodological Answer : Stability is pH- and temperature-dependent:

- Aqueous Solutions : Below pH 5, protonation of the amine group reduces oxidation; use ascorbic acid (0.1% w/v) as a stabilizer.

- Organic Solvents : Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the phenoxy linkage.

Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways (e.g., hydrolytic cleavage) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Use quantum mechanical calculations (DFT at the B3LYP/6-31G* level) to:

Q. How should researchers resolve contradictions in reported solubility data across studies?

- Methodological Answer : Perform meta-analysis with attention to:

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The chloro and amine groups enable Suzuki-Miyaura or Buchwald-Hartwig couplings. Mechanistic studies should:

Q. What strategies minimize environmental impact during large-scale synthesis?

- Methodological Answer : Adopt green chemistry principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.